

Comparative stability study of Ponatinib intermediates

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Compound of Interest

Compound Name: {4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine

CAS No.: 640759-17-7

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Title: Comparative Stability and Degradation Profiling of Ponatinib and Its Key Synthetic Intermediates

Introduction & Mechanistic Overview

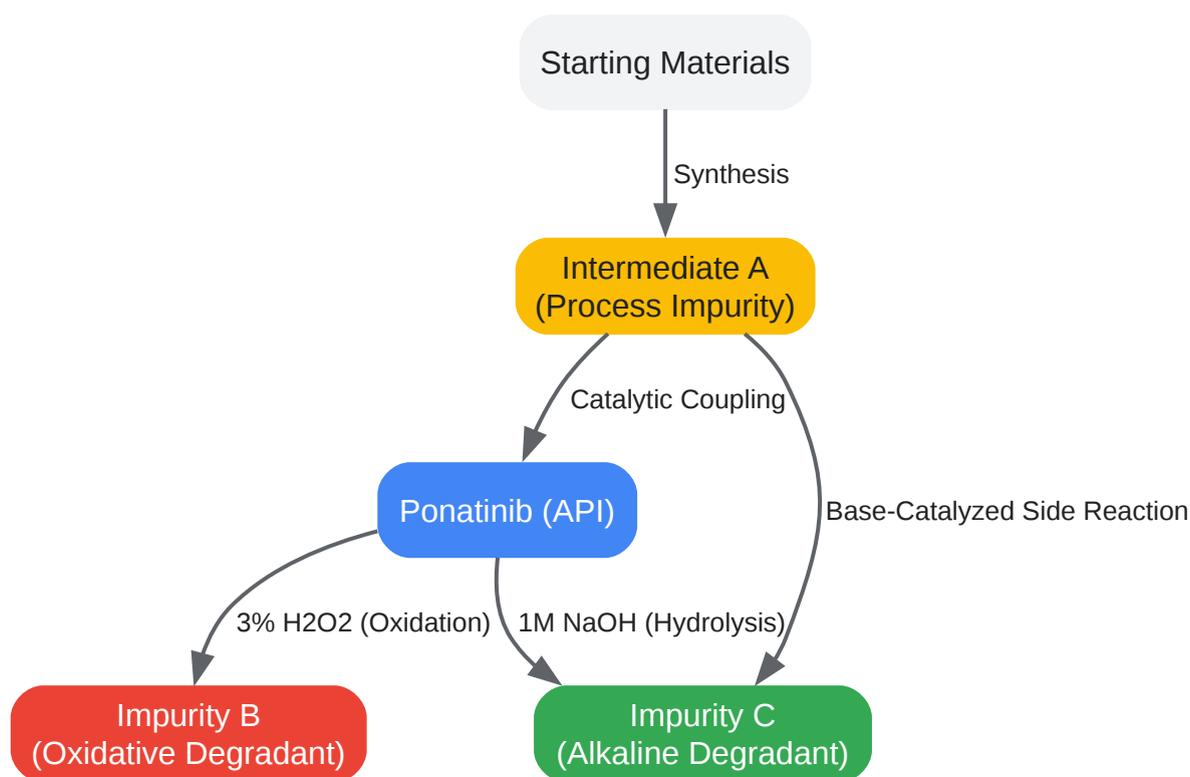
Ponatinib is a third-generation, broad-spectrum tyrosine kinase inhibitor (TKI) structurally characterized by a unique carbon-carbon triple bond (ethynyl linkage). This specific moiety was engineered to bypass the steric hindrance caused by the T315I mutation in BCR-ABL-driven chronic myeloid leukemia (CML)[1]. However, the complex molecular architecture that grants Ponatinib its clinical efficacy also introduces distinct chemical vulnerabilities during synthesis and long-term storage.

As a Senior Application Scientist, evaluating the stability of the active pharmaceutical ingredient (API) in isolation is insufficient. A comprehensive quality assessment requires a comparative stability study between the Ponatinib API and its key synthetic intermediates. During the synthetic pathway, specific intermediates can persist as process impurities (e.g., Impurity A), while environmental stress can force the API to degrade into novel compounds (e.g., Impurities B and C)[2].

Mechanistic Pathways of Degradation

Understanding the degradation pathways is the first step in establishing a self-validating stability protocol. Under the International Council for Harmonisation (ICH) Q1A(R2) guidelines, forced degradation testing reveals the intrinsic stability factors of the drug and its intermediates[3].

- Alkaline Hydrolysis (Impurity C): The amide bond linking the imidazo[1,2-b]pyridazine core to the trifluoromethyl-phenyl group is highly susceptible to nucleophilic attack. Under basic conditions, this bond cleaves to form Impurity C, which is simultaneously a process intermediate and an alkaline degradant[2].
- Oxidative Degradation (Impurity B): Exposure to peroxides targets the electron-rich piperazine ring and the ethynyl linkage. This oxidative stress results in N-oxidation, forming Impurity B—a novel degradant specific to the final API structure[2].



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Fig 1. Chemical synthesis and degradation pathways of Ponatinib and its key intermediates.

Comparative Stability Profiling

To objectively compare the stability of the final API against its primary intermediate (Imp-A), both compounds were subjected to rigorous stress testing. While the Ponatinib HCl salt exhibits high thermal stability with a melting point of approximately 250°C[4], the free base and its intermediates show distinct vulnerabilities in solution.

Table 1: Comparative Forced Degradation Profiling (ICH Q1A(R2) Guidelines)

Stress Condition	Parameters	API (Ponatinib) Stability	Major Degradant Formed	Intermediate A Stability
Acidic Hydrolysis	1M HCl, 60°C, 5 days	Highly Stable	None	Highly Stable
Alkaline Hydrolysis	1M NaOH, 60°C, 7 hours	Highly Susceptible	Impurity C	Moderately Stable
Oxidative Stress	3% H2O2, RT, 2 hours	Highly Susceptible	Impurity B	Stable
Thermal Stress	150°C, 6 days	Stable	Minor uncharacterized	Stable
Photolytic Stress	4500 lx LED, 20 days	Moderately Stable	Minor uncharacterized	Moderately Stable

Data synthesized from forced degradation studies demonstrating the API's specific susceptibility to oxidation and base-catalyzed hydrolysis compared to its precursors[2],[3].

Experimental Methodology: Self-Validating HPLC Protocol

To accurately quantify the degradation of Ponatinib and the stability of its intermediates, a highly specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be employed. The following protocol is designed with built-in self-validation mechanisms to ensure data integrity[2].

Step 1: Sample Preparation & Solvent Optimization

- Action: Accurately weigh 10 mg of Ponatinib API and Intermediate A into separate 20 mL volumetric flasks. Dissolve the samples in a 1:1 (v/v) mixture of Methanol (MeOH) and HPLC-grade water to achieve a final concentration of 0.5 mg/mL.
- Causality: Ponatinib exhibits notoriously poor solubility in pure acetonitrile (ACN). Attempting to dissolve the API in ACN leads to micro-precipitation and erratic baseline noise. The 1:1 MeOH/H₂O diluent is specifically chosen because it guarantees complete dissolution without inducing turbidity, and critically, it maintains the chemical stability of the intermediates over a 72-hour autosampler lifespan[2].

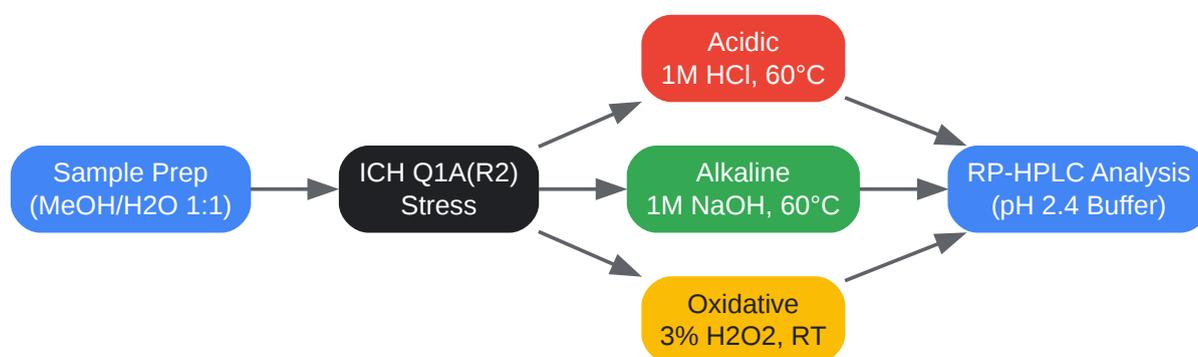
Step 2: Execution of ICH Q1A(R2) Forced Degradation

- Alkaline Stress: Treat the sample with 1 mol/L NaOH at 60°C for 7 hours. Self-Validation: The solution must be neutralized with 1 mol/L HCl prior to injection to prevent the degradation of the silica-based HPLC column[2].
- Oxidative Stress: Expose the sample to 3% H₂O₂ at room temperature for 2 hours. Self-Validation: Terminate the reaction using manganese dioxide (MnO₂) followed by centrifugation. This halts the oxidation precisely at 2 hours, ensuring reproducible kinetic data and protecting the stationary phase from residual peroxides[2].

Step 3: RP-HPLC Chromatographic Separation

- Column: Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm).
- Mobile Phase A: 9:1 (v/v) Water/Acetonitrile containing 2 mM KH₂PO₄ and 0.4% triethylamine.
- Causality of pH Adjustment: Mobile Phase A must be strictly adjusted to pH 2.4 using phosphoric acid. This highly acidic environment is non-negotiable; it ensures the basic piperazine moiety of Ponatinib remains fully protonated. This prevents secondary electrostatic interactions with the unendcapped silanol groups on the stationary phase, thereby eliminating peak tailing and ensuring sharp resolution between the API and Impurity C[2].
- Mobile Phase B: 100% Acetonitrile.

- Gradient Elution: Maintain 16% B from 0-2 min, then apply a linear ramp to 30% B from 2-22 min.
- Parameters: Flow rate at 1.0 mL/min, UV detection at 250 nm, and column temperature maintained at 40°C to reduce backpressure and improve mass transfer[2].



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Fig 2. Self-validating experimental workflow for forced degradation and RP-HPLC analysis.

Strategic Insights for Drug Development Professionals

The comparative stability data reveals that while the isolated intermediates (like Imp-A) possess robust stability profiles, the final Ponatinib API is highly sensitive to oxidative and alkaline environments. The formation of Impurity B (via N-oxidation) and Impurity C (via amide cleavage) dictates that formulation strategies must prioritize antioxidant excipients and strictly control the microenvironmental pH[2]. Furthermore, the rigorous RP-HPLC method detailed above provides a validated, stability-indicating framework essential for regulatory submissions and routine quality control.

References

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